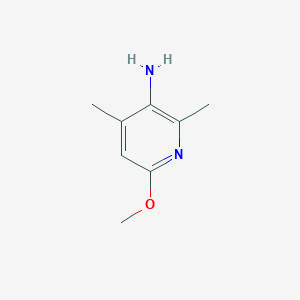

6-Methoxy-2,4-dimethylpyridin-3-amine

Übersicht

Beschreibung

6-Methoxy-2,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.197 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Methoxy-2,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This method uses palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-rich pyridine ring facilitates substitution at positions activated by the methoxy and methyl groups. Key examples include:

Mechanistic Insight : Methoxylation proceeds via S<sub>N</sub>Ar, where the chloride leaving group is displaced by methoxide under mild conditions (25–30°C) .

Oxidation

The amine group undergoes oxidation to form N-oxides or nitro derivatives:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) | Acidic or neutral media | N-Oxide derivatives | Requires catalytic acid |

Reduction

The nitro group (when present) is reduced to an amine:

Example : Reduction of 2-amino-3-nitro-6-methoxypyridine with SnCl<sub>2</sub> in HCl yields 2,3-diamino-6-methoxypyridine dihydrochloride .

Condensation and Schiff Base Formation

The primary amine participates in condensation reactions with carbonyl compounds:

| Carbonyl Compound | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | Ethanol, glacial acetic acid, reflux | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antimicrobial agents |

Key Data :

Metal Complexation

The amine and methoxy groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Biological Activity | Source |

|---|---|---|---|---|

| Co(II) or Cu(II) chloride | Ethanol, room temperature | [Co(MPM)<sub>2</sub>Cl<sub>2</sub>] or [Cu(MPM)<sub>2</sub>Cl<sub>2</sub>] | Antibacterial |

MPM : Schiff base ligand derived from 6-methoxypyridin-3-amine .

Sulfonylation

The amine group reacts with sulfonyl chlorides:

| Sulfonylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Base, polar solvent | 2-Methanesulfonyl-6-methoxy-N,N-dimethylpyridin-3-amine | – |

Alkylation and Acylation

The amine group undergoes typical alkylation/acylation reactions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Phenacyl bromide | DMF, short reaction time | Imine intermediates | Forms lumazine derivatives | |

| Acetyl chloride | Base catalysis | N-Acetyl derivative | – |

Example : Reaction with α-bromoacetophenones in DMF yields imine intermediates, which cyclize to form pteridine derivatives .

Acid/Base-Catalyzed Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Pyridine Derivatives

6-Methoxy-2,4-dimethylpyridin-3-amine serves as a crucial building block in the synthesis of novel pyridine-based derivatives. Its structural properties allow for the modification and development of compounds with diverse functionalities, making it valuable in organic synthesis and materials science.

Chiral Dopants for Liquid Crystals

The compound is utilized in developing chiral dopants for liquid crystals. These dopants enhance the optical properties of liquid crystal displays (LCDs), which are widely used in electronic devices. The ability to manipulate light through these materials has significant implications for display technology and photonics.

Biological Applications

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its metal complexes against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound exhibits potential as an antibacterial agent, indicating its applicability in pharmaceutical formulations aimed at treating bacterial infections .

Therapeutic Potential

Research is ongoing to investigate the compound's therapeutic properties, particularly its potential as an anti-thrombolytic agent. The derivatives of this compound are being studied for their ability to inhibit biofilm formation, which is crucial in preventing chronic infections associated with medical devices .

Industrial Applications

Hair Dye Formulations

this compound is also known for its role in hair dye formulations. Specifically, it acts as a precursor in the synthesis of oxidative dye intermediates. This application is significant in the cosmetics industry, where it contributes to the development of long-lasting hair color products .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound revealed that its metal complexes demonstrated enhanced activity against several pathogenic bacteria. The study involved preparing various metal complexes and testing them against standard bacterial strains using the disc diffusion method. Results indicated that certain complexes had significantly lower minimum inhibitory concentrations compared to the free compound .

Case Study 2: Chiral Liquid Crystals

In a separate investigation focused on liquid crystal applications, researchers synthesized a series of chiral dopants based on this compound. The study highlighted how varying the substituents on the pyridine ring affected the optical properties of the resulting liquid crystals. This research underscores the importance of this compound in advancing display technologies.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxy-2-methylpyridin-3-amine: This compound has a similar structure but lacks one of the methyl groups present in 6-Methoxy-2,4-dimethylpyridin-3-amine.

6-Bromo-2,4-dimethylpyridin-3-amine: This compound has a bromine atom instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

6-Methoxy-2,4-dimethylpyridin-3-amine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring. This specific substitution pattern contributes to its unique chemical and biological properties.

1. Antithrombotic Properties

Research indicates that this compound exhibits anti-thrombolytic activity. This property is particularly relevant in the context of cardiovascular diseases, where thrombus formation can lead to serious complications such as heart attacks and strokes. The compound's ability to inhibit thrombus formation suggests a potential role in developing new antithrombotic therapies.

2. Biofilm Inhibition

Another significant biological activity of this compound is its biofilm inhibition capability. Biofilms are aggregates of microorganisms that adhere to surfaces and are often resistant to antibiotics. The ability of this compound to disrupt biofilm formation could have implications for treating chronic infections caused by biofilm-forming bacteria.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The synthesis of metal complexes with this compound has further enhanced its antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved in its action are still under investigation but are crucial for understanding its therapeutic potential.

Case Study 1: Antithrombotic Activity

In a study exploring the anti-thrombolytic effects of various compounds, this compound was found to significantly reduce thrombus formation in vitro. The study employed platelet aggregation assays and confirmed that the compound effectively inhibited the activation of platelets, highlighting its potential as a therapeutic agent for preventing thromboembolic events.

Case Study 2: Biofilm Disruption

A recent investigation assessed the biofilm inhibition properties of several pyridine derivatives, including this compound. The results demonstrated that this compound could inhibit biofilm formation by Staphylococcus aureus, suggesting its utility in treating infections associated with biofilms.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

6-methoxy-2,4-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCBVZREMCLXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224432-59-0 | |

| Record name | 6-methoxy-2,4-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.